molecular formula C11H21NO3 B3014201 Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate CAS No. 1932160-32-1

Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate

Cat. No. B3014201
CAS RN: 1932160-32-1
M. Wt: 215.293
InChI Key: YSHFQGLESIRPQQ-GZMMTYOYSA-N
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Description

The compound "Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate" is a chemical of interest in various synthetic and stereochemical studies. It is related to a class of compounds that are often used as intermediates in the synthesis of more complex molecules, such as pharmaceuticals and other biologically active compounds. The tert-butyl group is a common protecting group in organic synthesis, and the pyrrolidine ring is a common motif in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds often involves asymmetric approaches to achieve the desired stereochemistry. For example, the asymmetric synthesis of a key intermediate for a protein kinase inhibitor was achieved starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with an overall yield of 49%, suggesting potential for industrial application . In another study, tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates were resolved using a parallel kinetic resolution, leading to high yields and excellent enantiomeric excesses . These methods highlight the importance of stereochemistry in the synthesis of compounds similar to "Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For instance, the structure of a photocyclodimer derived from tert-butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate was unambiguously established through this method . Additionally, the three-dimensional structures of cis and trans isomers of certain piperidols were established using IR and UV spectra, which is crucial for understanding the relationship between structure and reactivity .

Chemical Reactions Analysis

The reactivity of these compounds is often explored through various chemical reactions. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives underwent reactions with L-selectride to yield cis isomers, and subsequent reactions afforded the trans isomers, demonstrating stereoselective synthesis . Schiff base compounds were synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, showcasing the versatility of these compounds in forming various derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this class are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can stabilize the molecular and crystal structure, as seen in the X-ray and DFT analyses of certain thienopyridine dicarboxylates . The ability to synthesize different stereoisomers and analyze their properties is crucial for the development of compounds with specific physical and chemical characteristics .

Scientific Research Applications

Synthesis and Stereochemistry

  • Stereoselective Syntheses : Compounds like tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and derivatives have been synthesized with high stereoselectivity, emphasizing the importance of these compounds in stereochemistry (Boev et al., 2015).
  • Stereochemistry of Cyclic Compounds : Studies like those on cis- and trans-3,4-benzo-1,2-di(tert-butyl)-1,2-dimethyl-1,2-disilacyclobut-3-ene reveal the stereospecific reactions and the importance of stereochemistry in synthesizing cyclic compounds (Naka et al., 2004).

Organic Synthesis

  • Enantioselective Syntheses : Research shows efficient synthesis of cis-2-fluorocyclopropane-1-carboxylic acid from tert-butyl acrylate, demonstrating the compound's role in producing structurally complex and stereochemically significant molecules (Toyota et al., 1996).
  • Synthesis of Piperidine Derivatives : Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone reactions led to tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, highlighting its application in synthesizing piperidine derivatives (Moskalenko & Boev, 2014).

Chemical Analysis and Reactivity

  • Conformational Analysis : Studies on compounds like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate provide insights into molecular structures and conformational behaviors, essential for understanding chemical reactivity and interactions (Didierjean et al., 2004).
  • Metabolic Studies : Research on the metabolism of related compounds, like cis-2,5-dimethylpyrrolidine-1-carboxanilide in rodents, offers crucial information about how these compounds are processed biologically, which can inform pharmacological applications (Mitchell & Waring, 1978).

Mechanism of Action

The specific mechanism of action for Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate depends on its intended use. In medicinal chemistry, it may act as a ligand for receptors or enzymes, affecting biological processes. Further studies are needed to elucidate its precise mode of action .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Specific safety data can be found in Material Safety Data Sheets (MSDS) provided by suppliers .

properties

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-6-12(7-11(8,5)14)9(13)15-10(2,3)4/h8,14H,6-7H2,1-5H3/t8-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHFQGLESIRPQQ-GZMMTYOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@]1(C)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate

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